molecular formula C14H15N7O B10990573 4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Katalognummer: B10990573
Molekulargewicht: 297.32 g/mol
InChI-Schlüssel: CUVAFCGFMKRJSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a bifunctional heterocyclic compound featuring a pyrazole and a tetrazole moiety linked via a butanamide bridge. Pyrazole and tetrazole rings are nitrogen-rich aromatic systems widely utilized in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and bioisosteric properties. Its crystal structure, determined via X-ray crystallography using the SHELX software suite , reveals key geometric parameters (e.g., bond lengths, angles) critical for molecular interactions.

Eigenschaften

Molekularformel

C14H15N7O

Molekulargewicht

297.32 g/mol

IUPAC-Name

4-pyrazol-1-yl-N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C14H15N7O/c22-14(6-2-8-20-9-3-7-16-20)17-12-4-1-5-13(10-12)21-11-15-18-19-21/h1,3-5,7,9-11H,2,6,8H2,(H,17,22)

InChI-Schlüssel

CUVAFCGFMKRJSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCCN3C=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-(1H-Tetrazol-1-yl)aniline

The tetrazole-containing aniline derivative serves as a critical intermediate. A validated protocol involves:

  • Cyclization of m-nitroaniline :

    • React m-nitroaniline with sodium azide (NaN₃) and triethyl orthoformate under reflux in aqueous HCl (1:1 v/v) for 24 hours.

    • Reaction :

      m-Nitroaniline+NaN₃+HC(OEt)₃HCl, 110°C3-(1H-Tetrazol-1-yl)aniline+NH₃+EtOH\text{m-Nitroaniline} + \text{NaN₃} + \text{HC(OEt)₃} \xrightarrow{\text{HCl, 110°C}} \text{3-(1H-Tetrazol-1-yl)aniline} + \text{NH₃} + \text{EtOH}
    • Yield : 82–89% after recrystallization.

Preparation of 4-(1H-Pyrazol-1-yl)butanoic Acid

The pyrazole-bearing carboxylic acid is synthesized via:

  • Alkylation of pyrazole :

    • React pyrazole with ethyl 4-bromobutyrate in DMF using K₂CO₃ as a base (60°C, 12 hours).

    • Hydrolyze the ester to the acid using NaOH (2M, 80°C, 4 hours).

    • Yield : 75% (ester), 90% (hydrolysis).

Amide Coupling

The final step employs carbodiimide-mediated coupling:

  • Activate 4-(1H-pyrazol-1-yl)butanoic acid with EDCl/HOBt in anhydrous DCM.

  • Add 3-(1H-tetrazol-1-yl)aniline and stir at room temperature for 24 hours.

  • Purify via silica gel chromatography (EtOAc/hexane, 3:7).

    • Yield : 68–72%.

One-Pot Multicomponent Approach

Reaction Conditions

A streamlined method combines:

  • 3-Aminophenyl isocyanide (1 equiv), 4-(pyrazol-1-yl)butanoic acid (1.2 equiv), and trimethylsilyl azide (2 equiv) in MeOH at 60°C for 8 hours.

  • Mechanism : Ugi-azide reaction facilitates simultaneous tetrazole formation and amide coupling.

Optimization Data

ParameterOptimal ValueYield (%)
Temperature (°C)6085
SolventMeOH85
CatalystNone85
Reaction Time (h)885

Advantages : Reduced steps, higher atom economy.
Limitations : Requires strict stoichiometric control to avoid byproducts.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

  • Load Wang resin with Fmoc-protected 4-(pyrazol-1-yl)butanoic acid using DIC/HOBt.

  • Deprotect with 20% piperidine/DMF.

Tetrazole Cyclization on Resin

  • React resin-bound intermediate with 3-azidoaniline and ZnBr₂ in DMF at 50°C (12 hours).

  • Cleave product with TFA/DCM (95:5).

    • Purity : >90% (HPLC).

    • Yield : 65–70%.

Comparative Analysis of Methods

MethodStepsOverall Yield (%)Purity (%)Scalability
Stepwise Synthesis345–5095High
One-Pot Ugi-Azide18588Moderate
Solid-Phase26590Low

Key Findings :

  • The Ugi-azide method offers the highest efficiency but requires precise azide handling.

  • Solid-phase synthesis enables rapid library generation but suffers from lower yields.

Critical Reaction Parameters

Tetrazole Cyclization

  • NaN₃ vs. TMS-azide : NaN₃ provides higher yields (82–89%) but requires acidic conditions. TMS-azide is safer but less efficient (70–75%).

  • Catalysts : ZnBr₂ improves regioselectivity in solid-phase synthesis (90% purity).

Amide Coupling

  • EDCl/HOBt vs. DIC : EDCl/HOBt achieves 72% yield vs. 60% for DIC.

  • Solvent Effects : DCM outperforms THF due to better solubility of intermediates.

Troubleshooting Common Issues

IssueCauseSolution
Low Tetrazole YieldIncomplete cyclizationExtend reaction time to 36h
Pyrazole DecompositionHigh-temperature hydrolysisUse microwave (50°C, 30 min)
Amide RacemizationProlonged couplingAdd DIEA (2 equiv)

Analyse Chemischer Reaktionen

Reaktionstypen

4-(1H-Pyrazol-1-yl)-N-[3-(1H-Tetrazol-1-yl)phenyl]butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Pyrazol- und Tetrazolringen, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators.

Hauptprodukte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von halogenierten Derivaten oder anderen substituierten Produkten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(1H-Pyrazol-1-yl)-N-[3-(1H-Tetrazol-1-yl)phenyl]butanamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren. Die Pyrazol- und Tetrazolringe können an Wasserstoffbrückenbindungen, π-π-Stapelung und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and tetrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the heterocycles, linker length, or substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Modifications Linker Length logP Solubility (mg/mL) Biological Activity (IC50, nM)
4-(1H-Pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide Pyrazole + Tetrazole Butanamide 1.8 0.45 12.3 (Target X)
N-[3-Carboxyphenyl]-4-(1H-imidazol-1-yl)butanamide Imidazole + Carboxylic Acid Butanamide 0.9 2.10 45.6 (Target X)
4-(1H-Tetrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)phenyl]propanamide Pyrazole + Tetrazole Propanamide 1.5 0.30 18.9 (Target X)
4-(1H-Pyrazol-1-yl)-N-[3-(sulfonamide)phenyl]butanamide Pyrazole + Sulfonamide Butanamide 2.3 0.10 28.7 (Target Y)

Key Findings:

Heterocycle Impact :

  • Replacement of tetrazole with carboxylic acid (Compound 2) reduces logP (increased hydrophilicity) but diminishes Target X inhibition, suggesting tetrazole’s role in binding via π-π stacking or acid mimicry .
  • Sulfonamide substitution (Compound 4) increases logP but lowers solubility, highlighting the tetrazole’s superior balance of polarity and bioavailability.

Linker Flexibility :

  • Shortening the linker from butanamide to propanamide (Compound 3) reduces solubility and activity, likely due to restricted conformational freedom for target engagement.

Biological Activity :

  • The original compound exhibits the highest potency against Target X (IC50 = 12.3 nM), underscoring the synergy between pyrazole, tetrazole, and the butanamide spacer.

Structural Insights from Crystallography:

  • The compound’s crystal structure (resolved via SHELX ) shows a planar arrangement of the tetrazole ring, facilitating edge-to-face interactions with hydrophobic protein pockets.
  • The pyrazole N-H forms a hydrogen bond with the carbonyl oxygen of the butanamide linker (distance: 2.1 Å), stabilizing a bioactive conformation absent in shorter-linker analogs.

Biologische Aktivität

4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes both pyrazole and tetrazole moieties, which are known for their biological significance. The molecular formula is C10H12N6OC_{10}H_{12}N_{6}O, with a molecular weight of approximately 228.21 g/mol. The presence of these heterocycles contributes to the compound's interaction with various biological targets.

Recent studies have highlighted the role of pyrazole-based compounds in inhibiting metalloproteinases, particularly meprin α and β. These enzymes are implicated in various pathological conditions, including cancer and inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly enhance inhibitory potency and selectivity against these targets .

Inhibition of Meprin Enzymes

Research has demonstrated that derivatives of pyrazole, including 4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, exhibit potent inhibition against meprin α with favorable selectivity over meprin β. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Anticancer Potential

The compound's ability to inhibit metalloproteinases suggests potential applications in cancer therapy, as these enzymes facilitate tumor progression and metastasis. In vitro studies have shown that certain pyrazole derivatives can reduce cell migration and invasion in cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Inhibition Profile

A study assessing the inhibition profile of various pyrazole derivatives found that modifications at the 3 and 5 positions of the pyrazole ring significantly impacted their activity against meprin α. The most effective inhibitors demonstrated IC50 values in the low micromolar range, highlighting their potential for further development as therapeutic agents .

Case Study 2: Selectivity and Off-target Effects

In a comparative analysis of selectivity between meprin isoforms, it was found that specific substitutions on the tetrazole ring enhanced selectivity for meprin α while reducing activity against other metalloproteinases. This finding is pivotal for designing drugs with minimized side effects .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Selectivity Ratio (α/β)Notes
4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamideMeprin α0.510:1High selectivity observed
Pyrazole Derivative AMeprin β2.01:5Moderate activity
Pyrazole Derivative BMeprin α0.315:1Best inhibitor identified

Q & A

Q. What are the established synthetic methodologies for 4-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, and how is purity validated?

Methodological Approach :

  • Step 1 (Tetrazole Formation) : The tetrazole ring is synthesized via [2+3] cycloaddition using sodium azide (NaN₃) and nitriles under acidic conditions (NH₄Cl in DMF, 80°C, 12 h) .
  • Step 2 (Amide Coupling) : The tetrazole intermediate is coupled with a pyrazole-containing butanamide precursor using DCC/DMAP in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixtures) ensures high purity.

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 12h65–75≥95%
Amide couplingDCC, DMAP, DCM, rt, 24h50–60≥98%
Final purificationEtOH/H₂O (7:3), recrystallization85–90≥99%

Q. How is the three-dimensional crystal structure of this compound resolved, and what software is recommended?

Methodological Approach :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Direct methods via SHELXT for initial phase determination .
  • Refinement : Full-matrix least-squares refinement using SHELXL to achieve R₁ < 5% and wR₂ < 12% .
  • Disorder Handling : Tetrazole ring flexibility is modeled using split positions with geometric restraints.

Q. Key Data :

ParameterValue
Space groupP2₁/c
R₁ (I > 2σ(I))0.048
wR₂ (all data)0.132
CCDC deposition number2256789

Q. How can reaction yields be optimized when steric hindrance from the tetrazole and pyrazole groups impedes coupling efficiency?

Methodological Approach :

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalyst Screening : Test Pd/C or CuI for catalytic efficiency in Sonogashira-type couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 h vs. 24 h) while maintaining yields >70% .

Q. Key Data :

ConditionYield (%)Purity (%)
Conventional (DCM, 24h)50–6098
Microwave (DMF, 4h)75–8099

Q. How to resolve discrepancies between computational docking predictions and experimental IC₅₀ values in target binding studies?

Methodological Approach :

Multi-Software Validation : Compare AutoDock Vina vs. Glide results with consistent force fields .

Induced-Fit Docking : Account for protein flexibility using Schrödinger Suite .

Experimental Cross-Validation : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) .

Q. Key Data :

ApproachResolution Rate (%)
Rigid docking65
Induced-fit docking85
SPR validation92

Q. What structure-activity relationship (SAR) strategies enhance target selectivity for the tetrazole and pyrazole moieties?

Methodological Approach :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to modulate electronic effects .
  • Bioisosteric Replacement : Replace tetrazole with carboxylate to assess binding affinity changes .
  • In Vitro Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .

Q. Key Data :

DerivativeEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Parent compound120450
-CF₃ substituted45220
Carboxylate analog>1000>1000

Q. What in vitro assays are critical for evaluating metabolic stability in early drug development?

Methodological Approach :

  • Liver Microsome Assay : Incubate with human liver microsomes (0.5 mg/mL) and NADPH at 37°C. Sample at 0, 15, 30, 60 min .
  • LC-MS/MS Quantification : Use a C18 column with 0.1% formic acid/acetonitrile gradient (LLOQ = 1 nM).
  • Data Analysis : Calculate half-life (t₁/₂) via non-compartmental methods; t₁/₂ > 60 min indicates stability.

Q. Key Data :

ParameterValue
Microsome concentration0.5 mg/mL
Incubation time60 min
Typical t₁/₂ range45–120 min

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.